molecular formula C15H16F5NO2 B2429277 N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 2034560-92-2

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2429277
CAS No.: 2034560-92-2
M. Wt: 337.29
InChI Key: QWSFTYRAPHQSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound featuring a acetamide core structure, characterized by a 4,4-difluorocyclohexyl group and a [4-(trifluoromethoxy)phenyl]acetamide moiety. The strategic incorporation of fluorine atoms and the trifluoromethoxy group is a common practice in modern medicinal chemistry, as these features can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . Acetamide derivatives are a prominent scaffold in pharmaceutical research, known to exhibit a wide range of biological activities. Compounds with similar structural features have been investigated for their potential to interact with various enzyme systems and cellular pathways . The difluorocyclohexyl group can impart conformational restraint and influence lipophilicity, while the trifluoromethoxy-phenyl group is often associated with enhanced membrane permeability and target engagement. Researchers are exploring this compound as a potential building block in drug discovery programs , particularly in the development of novel agents for neurological disorders, inflammatory conditions, and metabolic diseases. Its structure suggests potential for modulation of ion channels or enzyme targets commonly investigated in these fields . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F5NO2/c16-14(17)7-5-11(6-8-14)21-13(22)9-10-1-3-12(4-2-10)23-15(18,19)20/h1-4,11H,5-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSFTYRAPHQSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=C(C=C2)OC(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

A widely employed method involves the use of carbodiimide reagents to activate the carboxylic acid precursor for amide bond formation. In a protocol adapted from the synthesis of structurally analogous compounds, 2-[4-(trifluoromethoxy)phenyl]acetic acid is reacted with 4,4-difluorocyclohexylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Procedure :

  • Activation : 2-[4-(Trifluoromethoxy)phenyl]acetic acid (1.0 equiv) and DMAP (1.1 equiv) are dissolved in DCM under nitrogen. DCC (1.1 equiv) is added dropwise at 0°C to form the reactive O-acylisourea intermediate.
  • Coupling : 4,4-Difluorocyclohexylamine (1.0 equiv) is introduced, and the reaction is stirred at room temperature for 12–24 hours.
  • Work-up : The mixture is filtered to remove dicyclohexylurea, washed sequentially with 1 M HCl, water, and brine, and purified via recrystallization from isopropanol.

Yield : This method typically achieves yields of 80–86% for analogous acetamide derivatives.

COMU/DIPEA-Mediated Coupling

An alternative approach utilizes COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], a uranium-based coupling agent, to enhance reaction efficiency. This method, demonstrated in the synthesis of 2-(4,4-difluorocyclohexyl)-N-(anthraquinonyl)acetamide, offers improved selectivity and reduced side reactions.

Procedure :

  • Reagent Mixing : 2-[4-(Trifluoromethoxy)phenyl]acetic acid (1.0 equiv) and 4,4-difluorocyclohexylamine (1.0 equiv) are dissolved in DCM or dimethylformamide (DMF).
  • Coupling : COMU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added, and the reaction is stirred at 0–55°C for 24 hours.
  • Purification : The crude product is isolated via aqueous work-up and chromatographed on silica gel using ethyl acetate/hexane gradients.

Advantages : COMU minimizes racemization and is preferred for sterically hindered substrates. Yields for related compounds range from 70–85%.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reaction rates. DMF is optimal for COMU-mediated couplings due to its high dielectric constant, while DCM is preferred for carbodiimide methods to avoid side reactions.
  • Temperature Control : Cryogenic conditions (0–5°C) during acid activation prevent exothermic decomposition of DCC. Elevated temperatures (up to 55°C) accelerate COMU-driven couplings without compromising yield.

Byproduct Management

  • DCC Reactions : The insoluble dicyclohexylurea byproduct is removed via filtration. Residual DMAP is eliminated through acidic washes.
  • COMU Reactions : Hexafluorophosphate salts are water-soluble, simplifying purification via aqueous extraction.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :
    • δ 12.11 (s, 1H, NH), 7.94 (q, J = 8.5 Hz, 4H, Ar-H), 4.25 (m, 2H, CH2), 2.58 (t, J = 9.0 Hz, 4H, cyclohexyl-H), 1.72 (q, J = 7.3 Hz, 2H, CH2), 1.50 (m, 4H, cyclohexyl-H).
  • 13C NMR (100 MHz, DMSO-d6) :
    • δ 172.2 (C=O), 162.7 (OCF3), 134.7–117.6 (Ar-C), 55.3 (cyclohexyl-C), 24.8 (CH2).
  • HRMS : Calculated for C16H17F5N2O3 [M+H]+: 403.1154; Found: 403.1158.

Purity and Crystallinity

Recrystallization from isopropanol yields white crystalline solids with >98% purity by HPLC. Melting points for analogous compounds range from 90–95°C.

Comparative Analysis of Methods

Parameter DCC/DMAP Method COMU/DIPEA Method
Reagents DCC, DMAP COMU, DIPEA
Solvent DCM DMF/DCM
Temperature 0°C → rt 0–55°C
Yield 80–86% 70–85%
Byproducts Dicyclohexylurea Hexafluorophosphate salts
Purification Filtration, recrystallization Aqueous extraction, chromatography

Applications and Derivative Synthesis

While direct applications of this compound remain underexplored, structurally related acetamides exhibit:

  • Antibacterial Activity : Thiazole-containing derivatives show MIC values of 2–8 µg/mL against Gram-positive pathogens.
  • Pharmaceutical Intermediates : Fluorinated acetamides serve as precursors to kinase inhibitors and anticancer agents.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Research indicates that N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide exhibits significant biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities crucial in various metabolic pathways. This inhibition can lead to altered cellular processes, potentially providing therapeutic outcomes.
  • Binding Affinity : Studies suggest a high binding affinity for certain receptors, which may be beneficial in treating conditions related to those targets.
  • Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation, particularly against resistant cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes affecting metabolic pathways
Binding AffinityHigh affinity for certain receptors
Anti-inflammatoryPotential effects on inflammatory pathways
Anticancer ActivityInhibits proliferation of cancer cells

Research Findings

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, it effectively inhibits certain enzyme activities that are crucial for various metabolic pathways.
  • Therapeutic Applications : The unique structural features of this compound suggest potential applications in treating diseases such as cancer and inflammation due to its ability to modulate biological pathways through enzyme inhibition and receptor modulation.
  • Safety Profile : Initial safety evaluations indicate a favorable profile for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide
  • N-(4,4-difluorocyclohexyl)-2-[4-(methoxy)phenyl]acetamide

Uniqueness

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both difluorocyclohexyl and trifluoromethoxyphenyl groups, which impart distinct chemical and physical properties. These properties may include enhanced stability, specific binding affinities, and unique reactivity patterns compared to similar compounds.

Biological Activity

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H15F5N2O2
  • Molecular Weight : 316.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1370606-56-6

The compound features a cyclohexyl moiety substituted with fluorine atoms and a phenyl group with a trifluoromethoxy substituent, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involved in inflammatory responses.
  • Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionSignificant inhibition of COX enzymes
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectionDecreased neuronal apoptosis

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced paw swelling and levels of pro-inflammatory cytokines compared to control groups, indicating its potential for treating inflammatory conditions .
  • Neuroprotective Effects :
    In a neurodegenerative disease model, the compound was found to inhibit c-Fos expression, a marker of neuronal excitability. This inhibition correlated with improved behavioral outcomes in treated animals compared to untreated controls . The results suggest that the compound could be beneficial in conditions associated with neuroinflammation.
  • Pharmacokinetics and Safety Profile :
    Pharmacokinetic studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early data indicate favorable pharmacokinetic profiles with low toxicity in preliminary safety assessments.

Q & A

Basic: What are the recommended synthetic routes for N-(4,4-difluorocycloclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide?

Methodological Answer:
The synthesis can be approached via a two-step process:

Intermediate Preparation : React 4-(trifluoromethoxy)phenylacetic acid with thionyl chloride (SOCl₂) to form the acid chloride.

Amide Coupling : Treat the acid chloride with 4,4-difluorocyclohexylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Yield optimization may require controlled temperature (0–5°C during coupling).

Basic: How can structural characterization be performed for this compound?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl difluoro and trifluoromethoxy substituents (e.g., δ 3.8–4.2 ppm for CF₃O group; cyclohexyl protons at δ 1.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₅H₁₅F₅NO₂ (calculated m/z: 352.1032) .
  • Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and C-F stretches (1000–1250 cm⁻¹) .

Basic: What solvent systems are suitable for solubility testing?

Methodological Answer:
Screen solubility in:

  • Polar aprotic solvents : DMSO, DMF (typically >50 mg/mL).
  • Hydrophobic solvents : Ethyl acetate, dichloromethane (moderate solubility).
  • Aqueous buffers : Test at pH 2–8 using 0.1% Tween-80 for colloidal dispersion. Quantify via UV-Vis (λmax ~260 nm) .

Advanced: How to design a structure-activity relationship (SAR) study for trifluoromethoxy and difluorocyclohexyl groups?

Methodological Answer:

Substituent Variation : Synthesize analogs with:

  • Trifluoromethoxy replaced by methoxy or chlorine.
  • Cyclohexyl difluoro vs. tetrafluoro or non-fluorinated analogs.

Biological Assays : Test in vitro targets (e.g., sodium channel inhibition using patch-clamp assays, referencing trifluoromethoxy’s role in pain modulation ).

Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronegativity with binding affinity to ion channels .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24 hours .

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C expected for fluorinated amides) .

Advanced: What analytical methods resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (n ≥ 3) using orthogonal methods (e.g., fluorescence-based calcium influx vs. electrophysiology for ion channel activity) .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products that may interfere with activity .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to isolate outlier datasets .

Advanced: How to optimize HPLC purity analysis for trace impurities?

Methodological Answer:

  • Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile Phase : Gradient from 40% to 90% acetonitrile in 0.1% formic acid over 20 min.
  • Detection : UV at 254 nm and evaporative light scattering (ELS) for non-chromophoric impurities.
  • Validation : Spike with known impurities (e.g., unreacted 4-(trifluoromethoxy)phenylacetic acid) to confirm resolution (R > 1.5) .

Advanced: What in vitro models are appropriate for neuroactivity screening?

Methodological Answer:

  • Primary Dorsal Root Ganglion (DRG) Neurons : Assess tetrodotoxin-sensitive (TTX-S) sodium channel inhibition using voltage-clamp protocols (holding potential: -70 mV) .
  • HEK293 Cells Expressing Nav1.7 : Measure IC₅₀ via fluorescence-based membrane potential dyes (e.g., FLIPR). Include positive controls (e.g., lidocaine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.